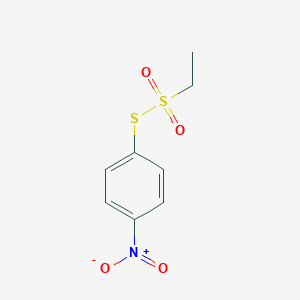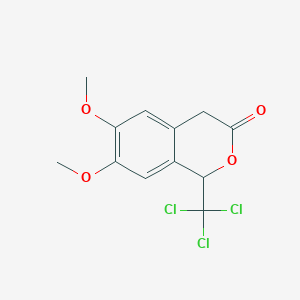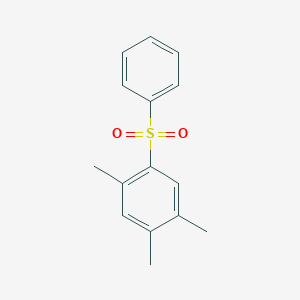![molecular formula C19H22ClNO2 B274366 N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B274366.png)
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of the B-cell receptor signaling pathway, which plays a critical role in the development and activation of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the development and activation of B-cells. By inhibiting BTK, this compound blocks the downstream signaling events that lead to B-cell activation and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in various animal models of B-cell malignancies. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to inhibit B-cell activation and proliferation, and its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. However, this compound has some limitations as a research tool, including its potential off-target effects and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine. One area of interest is the development of more potent and selective BTK inhibitors that can overcome the limitations of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in combination with other drugs or therapies for the treatment of B-cell malignancies and autoimmune diseases. Finally, further studies are needed to elucidate the mechanisms of action of this compound and its potential off-target effects.
Métodos De Síntesis
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 3-chloro-4-(benzyloxy)benzaldehyde with 2-aminoethyl tetrahydrofuran to form the intermediate compound 4-(benzyloxy)-3-chloro-N-(tetrahydro-2-furanylmethyl)benzamide. This intermediate is then reacted with 4-(4-aminobutyl)phenol to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[4-(benzyloxy)-3-chlorobenzyl]-N-(tetrahydro-2-furanylmethyl)amine has been extensively studied for its potential therapeutic applications in the treatment of B-cell malignancies and autoimmune diseases. In preclinical studies, this compound has shown potent inhibition of BTK activity and has demonstrated efficacy in various animal models of B-cell malignancies, including lymphoma and leukemia.
Propiedades
Fórmula molecular |
C19H22ClNO2 |
|---|---|
Peso molecular |
331.8 g/mol |
Nombre IUPAC |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]-1-(oxolan-2-yl)methanamine |
InChI |
InChI=1S/C19H22ClNO2/c20-18-11-16(12-21-13-17-7-4-10-22-17)8-9-19(18)23-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,17,21H,4,7,10,12-14H2 |
Clave InChI |
GNJQWXAOXNEYHM-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
SMILES canónico |
C1CC(OC1)CNCC2=CC(=C(C=C2)OCC3=CC=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
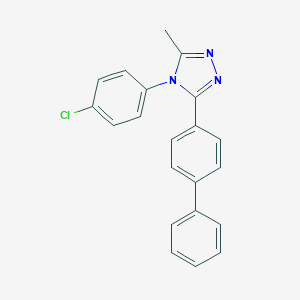
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
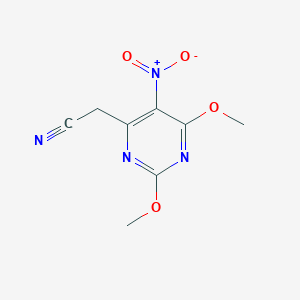
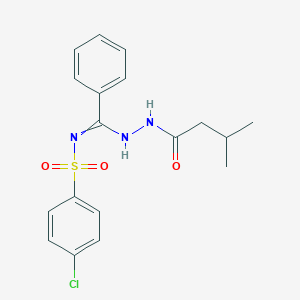
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)

![2,6-Bis[2-(3-nitrobenzylidene)hydrazinocarbonyl]pyridine](/img/structure/B274298.png)
